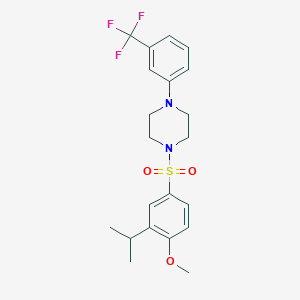
1-((3-Isopropyl-4-methoxyphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Isopropyl-4-methoxyphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C21H25F3N2O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-Isopropyl-4-methoxyphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a piperazine core substituted with various functional groups that contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds containing piperazine rings have been linked to significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some analogs have demonstrated the ability to inhibit inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases.
Antitumor Activity
A study evaluated the antitumor efficacy of piperazine derivatives, revealing that certain modifications enhance cytotoxicity against various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 36.12 | Induction of apoptosis |
| 1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone | MCF-7 (Breast) | 0.39 | Inhibition of cell proliferation |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | HCT116 (Colon) | 0.46 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through in vitro models, showing significant inhibition of pro-inflammatory cytokines:
| Compound | Cytokine Targeted | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | TNF-α | 30 | Decreased secretion |
| 1-(4-Methoxyphenyl)-3-sulfonyl-piperazine | IL-6 | 25 | Reduced expression |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study by Xia et al. (2022) : This research demonstrated that piperazine derivatives induced significant apoptosis in A549 lung cancer cells with an IC50 value of approximately 36 µM. The study suggested that structural modifications could enhance efficacy against other cancer types .
- Fan et al. (2022) : Focused on the synthesis of novel derivatives that showed promising results against NCI-H460 cell lines, indicating a potential pathway for developing new anticancer therapies .
Propiedades
IUPAC Name |
1-(4-methoxy-3-propan-2-ylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3S/c1-15(2)19-14-18(7-8-20(19)29-3)30(27,28)26-11-9-25(10-12-26)17-6-4-5-16(13-17)21(22,23)24/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWOZMMGHLPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













